molecular formula C18H19N5O4 B2888795 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-09-7

2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2888795
CAS No.: 878423-09-7
M. Wt: 369.381
InChI Key: LBORYWIDGOPJPV-UHFFFAOYSA-N
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Description

The compound 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid features a fused purino-pyrimidine core with distinct substitutions:

  • 1-methyl group: Enhances steric bulk and may influence binding interactions.
  • 9-(2-methylphenyl): Introduces aromaticity and lipophilicity.
  • Acetic acid moiety: Improves polarity and solubility, critical for pharmacokinetics.

Comparisons with analogs highlight structural and functional trends.

Properties

IUPAC Name

2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-6-3-4-7-12(11)21-8-5-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h3-4,6-7H,5,8-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBORYWIDGOPJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a derivative of purine and pyrimidine structures, which are known for their diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H25N5O4
  • Molecular Weight : 459.5 g/mol
  • IUPAC Name : Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It could bind to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of purine and pyrimidine derivatives. For instance:

  • A study indicated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

Research has shown that compounds within this chemical class can modulate inflammatory responses. For example:

  • In vitro studies demonstrated that certain purine derivatives reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored extensively:

  • Compounds exhibiting similar structural characteristics have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and reduced neuroinflammation .

Case Studies

  • Cytotoxicity in Cancer Cells : A recent study assessed the effects of various purine derivatives on lung cancer cell lines. The findings revealed that the compounds led to significant reductions in cell viability through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammation Models : In models of acute lung injury induced by lipopolysaccharides (LPS), related compounds demonstrated a marked reduction in inflammatory markers and improved outcomes in treated groups compared to controls .

Data Summary

PropertyValue
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces IL-6 and TNF-alpha
Neuroprotective MechanismActivates Nrf2 pathway

Comparison with Similar Compounds

Structural Analog: 9-Substituted Hexahydropyridodipyrimidine-diones ()

Synthesis: Compounds 3a–e and 4a,b are synthesized via condensation of aromatic aldehydes with aminopyrimidine derivatives in methanol/HCl, followed by recrystallization . Key Differences:

  • Core: Pyridodipyrimidine-dione vs. purino-pyrimidine.
  • Substituents: Thioxo groups (C=S) vs. dioxo (C=O) in the target compound.
  • Functionality : Lack of acetic acid moiety in 3a–e , reducing aqueous solubility compared to the target compound.

Table 1: Core Structure and Substituent Comparison

Compound Core Structure Key Substituents Solubility Profile
Target Compound Purino-pyrimidine 2,4-dioxo, acetic acid Moderate (polar groups)
3a–e () Pyridodipyrimidine-dione Thioxo, aromatic aldehydes Low (non-polar groups)

β-Heteroaryl-α,β-Didehydro-α-Amino Acid Derivatives ()

Example: Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (10) . Key Differences:

  • Core: Pyrimidine-propenoate vs. purino-pyrimidine.
  • Substituents: Cyano and pyridinyl groups increase electron-withdrawing effects, contrasting the target’s methylphenyl (electron-donating).
  • Synthesis : Both use acetic acid as a solvent, but 10 requires aromatic amines, suggesting divergent reactivity profiles.

Pharmacological Inference : The acetic acid group in the target compound may improve bioavailability over 10 ’s ester moiety, which is prone to hydrolysis.

Piperazine-Linked Acetic Acid Derivatives ()

Example : 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
Key Differences :

  • Core: Piperazine vs. purino-pyrimidine.
  • Functionality : Fmoc group introduces UV activity and steric hindrance, absent in the target compound.

Spirocyclic Carboxylic Acid Derivatives ()

Example: 4-[2,3-difluoro-4-[[...]phenoxy]butanoic acid (EP 4 374 877 A2) . Key Differences:

  • Core: Diazaspiro[4.5]decene vs. purino-pyrimidine.
  • Substituents : Trifluoromethyl and carbamoyl groups enhance metabolic stability but increase molecular weight.

Table 2: Functional Group Impact

Compound Acidic Group Key Non-Acid Substituents Predicted LogP*
Target Compound Acetic acid 2-Methylphenyl ~2.5
EP 4 374 877 A2 () Butanoic acid Trifluoromethyl ~4.0

*Estimated based on substituent hydrophobicity.

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis involves coupling reactions under controlled conditions. A typical protocol includes:

  • Using coupling agents like HOBt and EDC in dry DMF at 40°C to activate carboxylic acid groups for amide bond formation .
  • Multi-step purification via liquid-liquid extraction (e.g., acetic acid/ethyl acetate) and drying with anhydrous Na₂SO₄ .
  • Final isolation using vacuum evaporation and chromatography (e.g., silica gel) to remove by-products . Note: Inert atmospheres (N₂/Ar) are recommended to prevent oxidation during sensitive steps .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and ring saturation .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

Q. What safety protocols should be prioritized during laboratory synthesis?

  • Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile solvents (e.g., DMF, dichloromethane) .
  • Mandatory 100% compliance with safety exams covering waste disposal, emergency procedures, and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis route?

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energetically favorable pathways .
  • Condition Optimization: Machine learning models trained on experimental data (e.g., solvent polarity, temperature) narrow down optimal reaction parameters .
  • Example: ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in similar purine derivatives .

Q. What strategies resolve contradictory data in reaction yields or purity?

  • Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, temperature) causing discrepancies .
  • Cross-Validation: Replicate reactions under identical conditions and employ orthogonal analytical methods (e.g., NMR + HPLC) to confirm results .
  • Case Study: Inconsistent yields in similar compounds were traced to trace moisture levels, resolved by rigorous solvent drying .

Q. How to design experiments using statistical methods for process optimization?

  • Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time, stoichiometry) to maximize yield .
  • Taguchi Arrays: Robust screening of factors (e.g., pH, solvent) with minimal experimental runs .
  • Example: A 3² factorial design improved yield by 22% in a related pyrimidine synthesis .

Q. What mechanistic studies elucidate the compound’s pharmacological interactions?

  • In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Molecular Docking: Predict binding modes in silico using X-ray crystallography data of homologous receptors .
  • Metabolic Stability Tests: Liver microsome assays assess CYP450-mediated degradation .

Q. How to address purification challenges from structurally similar by-products?

  • Gradient Elution Chromatography: Adjust mobile phase polarity (e.g., hexane/ethyl acetate gradients) to separate isomers .
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) based on solubility differences .
  • HPLC-MS Monitoring: Track elution profiles in real-time to isolate the target compound .

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